
Dicyclohexyl-(1,2-dichloro-1-dicyclohexylphosphanylpropyl)phosphane;palladium(2+)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dicyclohexyl-(1,2-dichloro-1-dicyclohexylphosphanylpropyl)phosphane;palladium(2+) is a complex organophosphorus compound that features a palladium center coordinated with phosphine ligands. This compound is notable for its applications in catalysis, particularly in cross-coupling reactions, which are essential in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of dicyclohexyl-(1,2-dichloro-1-dicyclohexylphosphanylpropyl)phosphane;palladium(2+) typically involves the reaction of chlorophosphines with Grignard reagents. This method is favored due to its efficiency and the high yield of the desired product . The reaction conditions often include the use of inert atmospheres and anhydrous solvents to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher throughput and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Dicyclohexyl-(1,2-dichloro-1-dicyclohexylphosphanylpropyl)phosphane;palladium(2+) undergoes various types of reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form higher oxidation state species.
Reduction: It can be reduced to lower oxidation state species, often using reducing agents like hydrides.
Substitution: The compound can participate in substitution reactions where ligands are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include bases like phosphates or carbonates, and the reactions are typically carried out at room temperature or slightly elevated temperatures .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, in cross-coupling reactions, the products are often biaryl compounds or other coupled organic molecules.
Applications De Recherche Scientifique
Dicyclohexyl-(1,2-dichloro-1-dicyclohexylphosphanylpropyl)phosphane;palladium(2+) is widely used in scientific research due to its catalytic properties. Some of its applications include:
Biology: The compound is explored for its potential in bioconjugation reactions, where it helps in linking biomolecules.
Medicine: Research is ongoing to investigate its potential in drug synthesis and development.
Industry: It is used in the production of fine chemicals and pharmaceuticals due to its efficiency in catalysis.
Mécanisme D'action
The mechanism by which dicyclohexyl-(1,2-dichloro-1-dicyclohexylphosphanylpropyl)phosphane;palladium(2+) exerts its effects involves the coordination of the palladium center with the phosphine ligands. This coordination facilitates the activation of substrates and the formation of new chemical bonds. The molecular targets and pathways involved include the activation of carbon-halogen bonds and the formation of carbon-carbon and carbon-heteroatom bonds.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include:
- 2-Dicyclohexylphosphino-2′,6′-diisopropoxy-1,1′-biphenyl
- Dichlorobis(dicyclohexyl-1-piperidinylphosphine)palladium(II)
Uniqueness
What sets dicyclohexyl-(1,2-dichloro-1-dicyclohexylphosphanylpropyl)phosphane;palladium(2+) apart is its specific ligand structure, which provides unique steric and electronic properties. These properties enhance its catalytic efficiency and selectivity in various reactions, making it a valuable compound in both research and industrial applications.
Propriétés
Formule moléculaire |
C27H48Cl2P2Pd+2 |
|---|---|
Poids moléculaire |
611.9 g/mol |
Nom IUPAC |
dicyclohexyl-(1,2-dichloro-1-dicyclohexylphosphanylpropyl)phosphane;palladium(2+) |
InChI |
InChI=1S/C27H48Cl2P2.Pd/c1-22(28)27(29,30(23-14-6-2-7-15-23)24-16-8-3-9-17-24)31(25-18-10-4-11-19-25)26-20-12-5-13-21-26;/h22-26H,2-21H2,1H3;/q;+2 |
Clé InChI |
JRKMMKMJNXYJRL-UHFFFAOYSA-N |
SMILES canonique |
CC(C(P(C1CCCCC1)C2CCCCC2)(P(C3CCCCC3)C4CCCCC4)Cl)Cl.[Pd+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


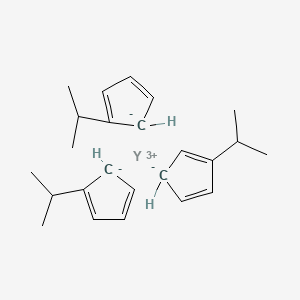
![5-Benzyl-4-methyl-2-[(trifluoroacetyl)amino]thiophene-3-carboxamide](/img/structure/B14800256.png)

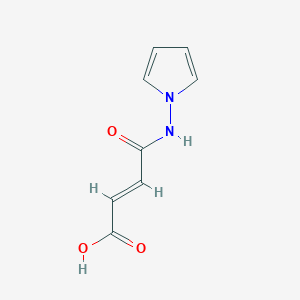

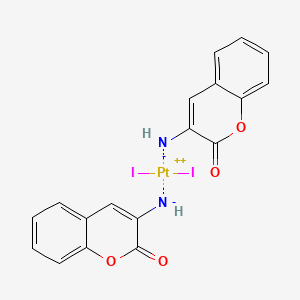
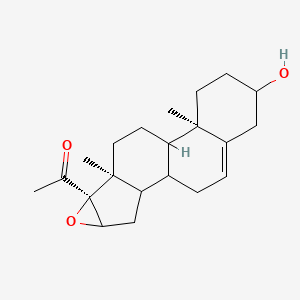

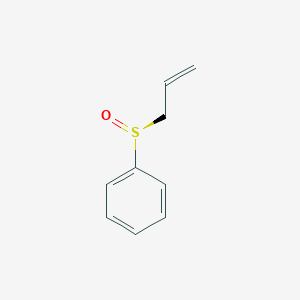
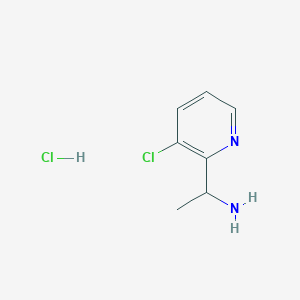
![6-[2-Methyl-4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]pyridine-3-carboxylic acid](/img/structure/B14800313.png)

![[(2R,4aS,6aS,12aS,14aS)-10-benzoyloxy-7-hydroxy-2,4a,6a,9,9,12a,14a-heptamethyl-1,3,4,5,6,7,8,8a,10,11,12,13,14,14b-tetradecahydropicen-2-yl]methyl benzoate](/img/structure/B14800316.png)
![Methyl 2-[4-[4-(phenylcarbamoylamino)phenyl]benzoyl]cyclopentane-1-carboxylate](/img/structure/B14800320.png)
